

Stability and Storage of Catharanthine Tartrate Powder: A Technical Guide

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Compound of Interest

Compound Name: Catharanthine Tartrate

Cat. No.: B10818320

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a monoterpenoid indole alkaloid extracted from the Madagascar periwinkle (*Catharanthus roseus*), is a crucial precursor in the semi-synthesis of the potent anticancer agents vinblastine and vincristine. The tartrate salt of catharanthine is often utilized in research and development due to its improved solubility and handling characteristics. Ensuring the stability of **Catharanthine Tartrate** powder is paramount to maintaining its purity, and integrity, and ensuring the reliability of experimental results. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **Catharanthine Tartrate** powder, based on available data.

Physicochemical Properties

A summary of the key physicochemical properties of **Catharanthine Tartrate** is presented in Table 1.

Table 1: Physicochemical Properties of **Catharanthine Tartrate**

Property	Description
Appearance	White to pale yellow crystalline powder.[1]
Molecular Formula	$C_{21}H_{24}N_2O_2 \cdot C_4H_6O_6$
Molecular Weight	486.51 g/mol
Solubility	Freely soluble in water and methanol; sparingly soluble in organic solvents like chloroform.[1]
pH (1% aqueous solution)	Typically between 4.0 and 5.5.[1]

Stability Profile and Degradation

Catharanthine Tartrate is a stable compound when stored under the recommended conditions. However, it is susceptible to degradation when exposed to certain environmental factors. The primary factors influencing its stability are temperature, light, and moisture.

Thermal Stability

Elevated temperatures can lead to the degradation of **Catharanthine Tartrate**. While specific kinetic data for the solid-state degradation is not readily available in public literature, general recommendations suggest that the powder should be stored at low temperatures to minimize thermal decomposition.

Photostability

Catharanthine Tartrate is known to be light-sensitive.[1] Exposure to light, particularly UV radiation, can induce photochemical degradation. Therefore, it is crucial to protect the powder from light during storage and handling.

Hygroscopicity and Hydrolytic Stability

The powder should be protected from moisture.[2] While the tartrate salt form enhances water solubility, prolonged exposure to humidity can lead to physical changes in the powder and may facilitate hydrolytic degradation. The stability of **Catharanthine Tartrate** in solution is pH-dependent, with potential for increased degradation under strongly acidic or alkaline conditions. Aqueous solutions are not recommended for storage for more than one day.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of **Catharanthine Tartrate** powder, the following storage and handling conditions are recommended. These are summarized in Table 2.

Table 2: Recommended Storage and Handling for **Catharanthine Tartrate** Powder

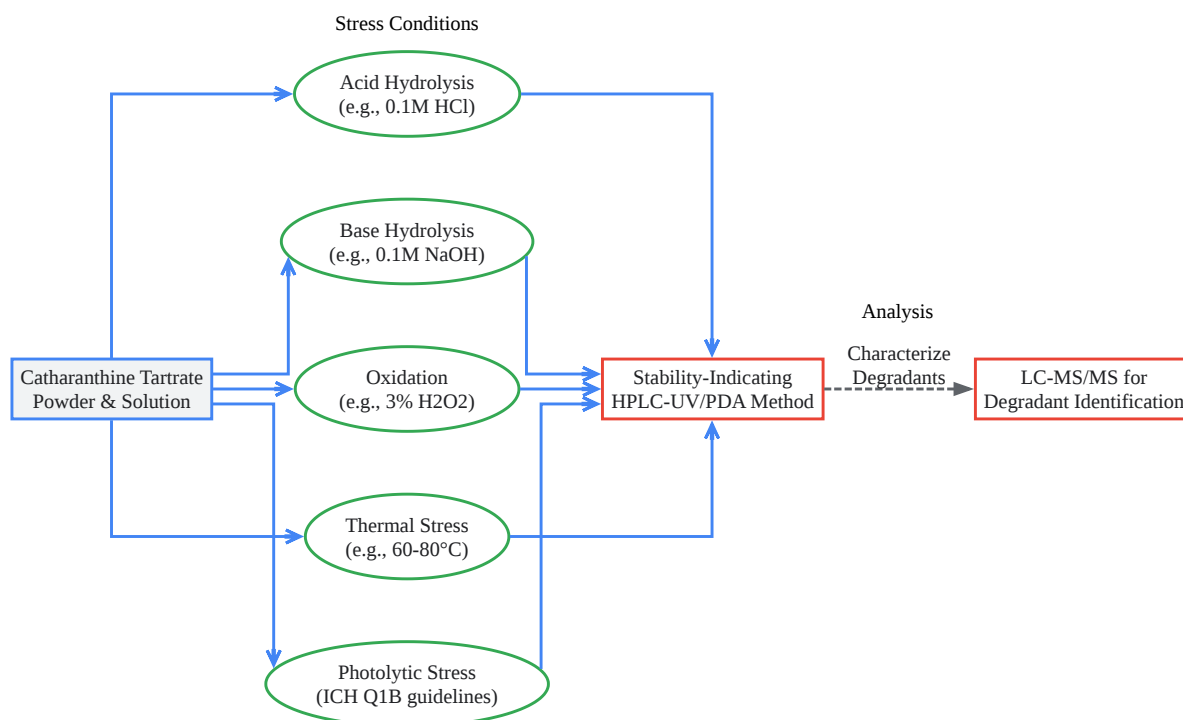
Condition	Recommendation	Rationale
Temperature	Store at -20°C for long-term storage. Storage at 2-8°C is also cited for stability.	To minimize thermal degradation and preserve chemical integrity over time.
Light	Store in an amber, light-resistant container.	To prevent photodegradation caused by exposure to UV and visible light.
Atmosphere	Store in a tightly sealed container. For solutions, purging with an inert gas is recommended.	To protect from moisture and atmospheric oxygen, which can contribute to degradation.
Handling	Handle in a well-ventilated area. Use personal protective equipment (gloves, eye protection). Avoid creating dust.	To minimize exposure and ensure safety.
Solution Stability	Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.	To avoid degradation in the aqueous state.
Long-Term Stability	When stored as a solid at -20°C, it is stable for at least four years.	Provides a general guideline for the expected shelf-life under optimal conditions.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of **Catharanthine Tartrate** requires the use of validated analytical methods. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for an accurate measurement of the drug's concentration over time.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop and validate a stability-indicating analytical method. These studies involve subjecting the **Catharanthine Tartrate** powder to stress conditions more severe than accelerated stability testing. A general workflow for a forced degradation study is depicted in the diagram below.



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Forced Degradation Study Workflow.

Protocol Outline for Forced Degradation:

- Acid and Base Hydrolysis: Dissolve **Catharanthine Tartrate** in a suitable solvent and treat with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated

temperatures (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

- Oxidative Degradation: Treat a solution of **Catharanthine Tartrate** with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Expose the solid powder and a solution of **Catharanthine Tartrate** to elevated temperatures (e.g., 60-80°C) for a specified duration.
- Photodegradation: Expose the solid powder and a solution to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for the analysis of Catharanthus alkaloids and is suitable for developing a stability-indicating assay.

Table 3: Example Parameters for a Stability-Indicating HPLC Method This table provides a general starting point; method development and validation are required for specific applications.

Parameter	Example Condition
Column	Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate	1.0 mL/min
Detection	UV spectrophotometer or Photodiode Array (PDA) detector at a suitable wavelength (e.g., 254 nm or based on the UV spectrum of Catharanthine).
Column Temperature	Ambient or controlled (e.g., 25-30°C)
Injection Volume	10-20 μ L

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

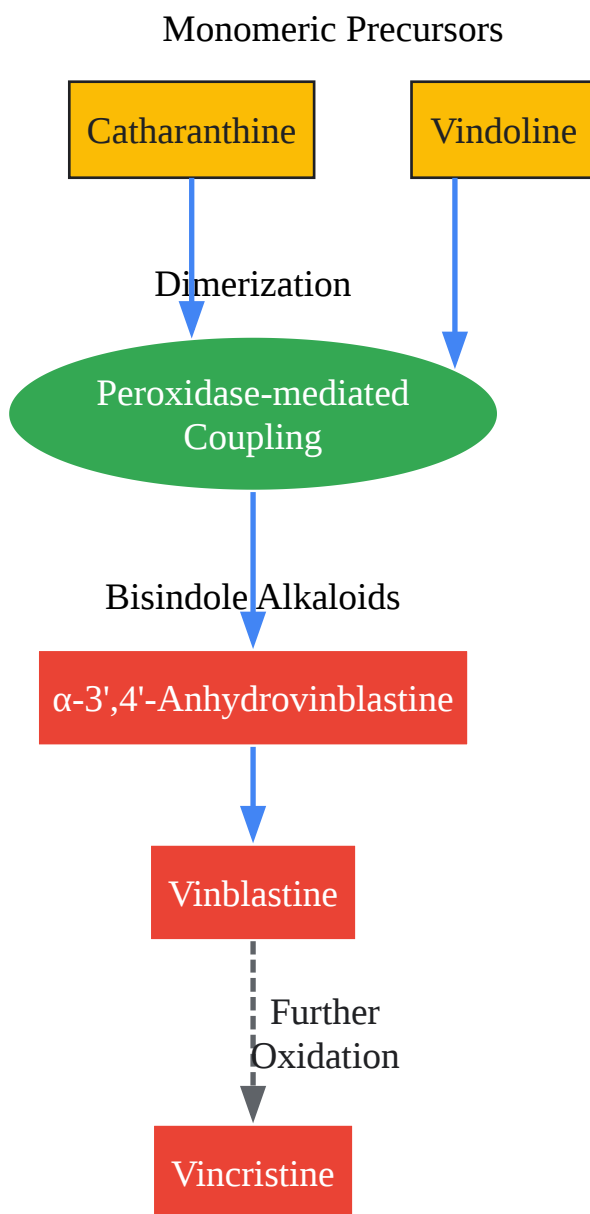
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products formed during forced degradation studies. By comparing the mass spectra of the degradation products with that of the parent compound, potential degradation pathways can be proposed.

Biosynthetic Context of Catharanthine

Catharanthine is a key intermediate in the biosynthesis of the dimeric vinca alkaloids. Understanding its position in this pathway highlights its significance.



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Biosynthesis of Vinblastine and Vincristine.

This pathway illustrates the critical role of Catharanthine as a building block for these medically important compounds. The stability of the starting material, **Catharanthine Tartrate**, is therefore essential for the efficiency and purity of the semi-synthetic production of these drugs.

Conclusion

The stability of **Catharanthine Tartrate** powder is crucial for its effective use in research and pharmaceutical development. The primary recommendations are to store the powder at -20°C in a tightly sealed, light-resistant container to protect it from heat, moisture, and light. While specific quantitative stability data under various stress conditions are not extensively published, the implementation of forced degradation studies coupled with a validated stability-indicating HPLC method is the standard approach to determine its degradation profile and establish appropriate handling procedures and shelf-life for specific formulations. Researchers should perform their own stability assessments relevant to their specific applications and formulations.

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